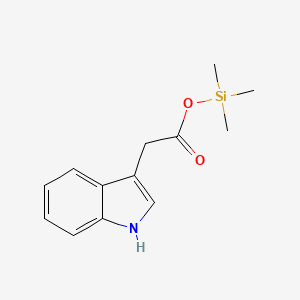
3-Indoleacetic acid, TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Indoleacetic acid, TMS (trimethylsilyl ester) is a derivative of indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family. This compound is widely used in various scientific research fields due to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoleacetic acid, TMS typically involves the esterification of indole-3-acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
3-Indoleacetic acid, TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various indole derivatives with different functional groups.
科学研究应用
3-Indoleacetic acid, TMS is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: The compound is used to study plant growth and development, as it mimics the action of natural auxins.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals
作用机制
The mechanism of action of 3-Indoleacetic acid, TMS involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to auxin receptors in plant cells, triggering a cascade of signaling events.
Pathways Involved: It activates the transcription of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid (IAA): The parent compound, a natural plant hormone.
Indole-3-butyric acid (IBA): Another auxin used as a rooting agent.
Indole-3-acetonitrile (IAN): A precursor to IAA with similar biological activities.
Uniqueness
3-Indoleacetic acid, TMS is unique due to its enhanced stability and solubility compared to its parent compound, indole-3-acetic acid. The trimethylsilyl group protects the carboxyl group, making it more resistant to hydrolysis and suitable for various chemical reactions .
属性
CAS 编号 |
2078-23-1 |
|---|---|
分子式 |
C13H17NO2Si |
分子量 |
247.36 g/mol |
IUPAC 名称 |
trimethylsilyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)16-13(15)8-10-9-14-12-7-5-4-6-11(10)12/h4-7,9,14H,8H2,1-3H3 |
InChI 键 |
PNYNSYZOBWBNFR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=O)CC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)
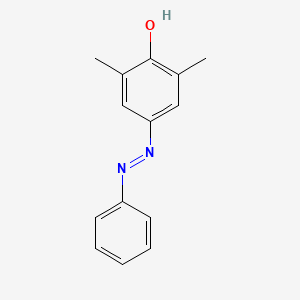
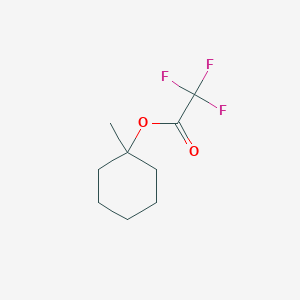
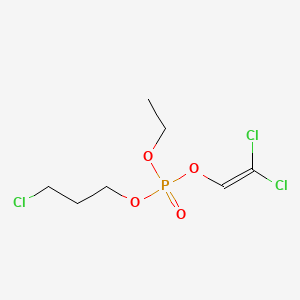
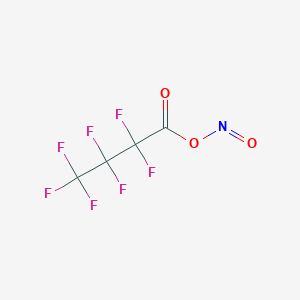

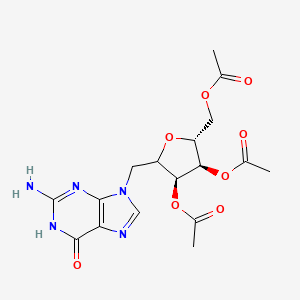
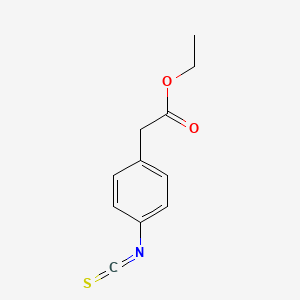

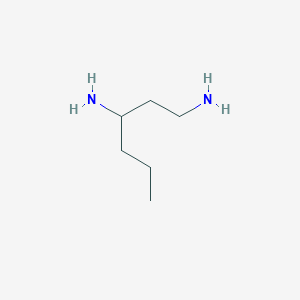
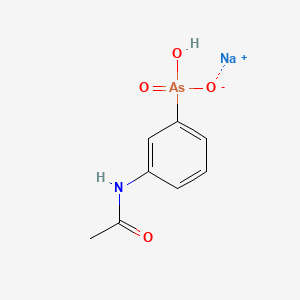
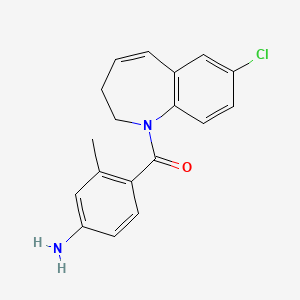
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

